molecular formula C17H20N6O B14956427 N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B14956427
M. Wt: 324.4 g/mol
InChI Key: DDWDTRSQJRNVMX-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a benzimidazole-propanamide hybrid characterized by a 1-methylbenzimidazole core linked via an ethyl spacer to a propanamide moiety bearing a 2-pyrimidinylamino substituent. This structure combines the aromatic and hydrogen-bonding capabilities of benzimidazole and pyrimidine, making it a candidate for targeting enzymes or receptors in therapeutic contexts, such as kinase inhibition or antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The pyrimidine ring may also contribute to the compound’s biological activity by binding to nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the propanamide or benzimidazole groups, influencing their physicochemical and biological properties. Key comparisons include:

Compound Name Substituent on Propanamide Key Structural Differences Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Evidence Source
Target Compound 2-Pyrimidinylamino Benzimidazole-ethyl-propanamide with pyrimidine ~383.4 (estimated) Not explicitly provided
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide 6-Methoxy-triazolo-pyridazine Triazolo-pyridazine substituent introduces π-π stacking potential Exact mass: 448.17 (ChemSpider ID: 1442076-08-5) Not provided
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) 5-Methylisoxazole Isoxazole ring alters electronic properties 284 (MS: m/z 284 [M+]) IR: 3265 (NHCO), 1678 (CO); NMR: δ 3.30 (N-CH3)
N-(1H-Benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides (1–6) Pyrazole-3-carboxamide Pyrazole core may enhance metal-binding capacity Varies by aryl group 1H NMR (DMSO-d6): δ 7.2–8.5 (aromatic protons)

Key Observations :

  • Pyrimidine vs.
  • Benzimidazole Modifications : Methylation at the benzimidazole N-1 position (common across analogs) likely increases metabolic stability by reducing oxidative degradation .

Analytical and Purity Considerations

The quantification of structurally related impurities (e.g., ) underscores the importance of robust analytical methods. UPLC-QDa protocols validated for trace-level detection (≤0.05%) in osimertinib mesylate highlight the need for stringent purity standards in pharmaceutical analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide?

  • The synthesis of benzimidazole derivatives typically involves condensation reactions. For example, reacting diamine precursors with carbonyl-containing reagents (e.g., carboxylic acids) in the presence of a catalyst like pyridine can yield benzimidazole cores . To attach the pyrimidinylamino-propanamide moiety, a nucleophilic substitution or coupling reaction (e.g., using HATU or EDC) may be employed. Reaction conditions such as temperature (high temperatures favor benzimidazole cyclization) and protonating agents (e.g., HCl) must be optimized to avoid side products like diamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and connectivity, particularly for distinguishing benzimidazole aromatic protons and pyrimidine NH groups .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹ and NH bends at ~3300 cm⁻¹) .
  • GC-MS or LC-MS for molecular weight confirmation and purity assessment .

Q. How can researchers verify the compound’s purity and stability under experimental conditions?

  • HPLC with UV detection (e.g., at 254 nm) is standard for purity analysis. Stability studies should involve accelerated degradation tests (e.g., exposure to heat, light, or varying pH) followed by chromatographic monitoring. Mass spectrometry can detect decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in synthetic or biological systems?

  • Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-rich benzimidazole and pyrimidine moieties may act as nucleophiles in reactions. DFT can also predict binding affinities to biological targets (e.g., kinases) by analyzing electrostatic potential surfaces .

Q. What strategies resolve contradictions in spectral data, such as overlapping signals in NMR?

  • Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate protons on the benzimidazole ring with adjacent carbons, while NOESY can confirm spatial proximity of substituents. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

  • Substituents on the benzimidazole (e.g., methyl group at position 1) and pyrimidine (e.g., amino group) modulate steric and electronic effects. SAR studies can compare analogs:

  • Replace the methyl group with bulkier substituents to assess steric hindrance.
  • Modify the pyrimidine’s amino group to evaluate hydrogen-bonding interactions with targets.
  • Computational docking (e.g., AutoDock) can simulate binding modes to enzymes like tyrosine kinases .

Q. What experimental designs address low yields in the final coupling step of the synthesis?

  • If coupling the pyrimidinylamino-propanamide to the benzimidazole core is inefficient:

  • Screen coupling reagents (e.g., DCC, HOBt, or newer catalysts like Pd-mediated cross-coupling).
  • Optimize solvent polarity (e.g., DMF for polar intermediates, THF for nonpolar).
  • Use microwave-assisted synthesis to enhance reaction rates and yields .

Q. How can researchers assess metabolic stability and toxicity in preclinical models?

  • In vitro assays :

  • Liver microsomes or hepatocytes to study CYP450-mediated metabolism.
  • Ames test for mutagenicity.
    • In silico tools :
  • ADMET predictors (e.g., SwissADME) to estimate permeability, solubility, and toxicity risks .

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H20N6O/c1-23-14-6-3-2-5-13(14)22-15(23)7-11-18-16(24)8-12-21-17-19-9-4-10-20-17/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,24)(H,19,20,21)

InChI Key

DDWDTRSQJRNVMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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